molecular formula C20H25FN2O2 B5705175 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine

1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5705175
M. Wt: 344.4 g/mol
InChI Key: APOVAPVFFVSVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception. Therefore, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential use as a therapeutic agent for various psychiatric disorders, including depression, anxiety, and schizophrenia.

Mechanism of Action

1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of various neurotransmitters, including dopamine, serotonin, and glutamate. The exact mechanism of action of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is believed to involve the modulation of the activity of various ion channels and receptors.
Biochemical and Physiological Effects
1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the improvement of cognitive function. It has also been shown to exhibit anxiolytic and antidepressant effects in animal models. However, the long-term effects of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine on the brain and body are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its complex synthesis method and potential for toxicity limit its use in lab experiments. Further research is needed to determine its safety and efficacy in both in vitro and in vivo models.

Future Directions

1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has several potential future directions for research, including its use as a therapeutic agent for various psychiatric disorders, the development of new synthetic methods for its production, and the study of its long-term effects on the brain and body. Additionally, further research is needed to determine its potential as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Overall, 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine has the potential to contribute to the development of new treatments for various psychiatric disorders and to advance our understanding of the brain and its functions.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine involves the reaction of 1-(2,4-dimethoxy-3-methylphenyl)propan-2-amine with 4-fluorobenzaldehyde in the presence of a reducing agent and a catalyst. The resulting compound is then subjected to a cyclization reaction using a piperazine derivative, which leads to the formation of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine. The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(4-fluorophenyl)piperazine is a complex process that requires expertise in synthetic chemistry.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-15-19(24-2)9-4-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-17(21)6-8-18/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOVAPVFFVSVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259324

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.